5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide
Description
5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide is a structurally complex sulfonamide derivative featuring:
- A brominated thiophene ring at the 5-position, contributing to electrophilic reactivity and bioactivity .
- A 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl substituent on the sulfonamide nitrogen, introducing chiral centers and hydrogen-bonding capacity .
- A molecular weight of ~364.5 g/mol and a melting point range of 211–213°C, indicating thermal stability .
Its synthesis typically involves nucleophilic substitution reactions, leveraging the bromine atom’s displacement by amines or alcohols. The compound exhibits potent antibacterial activity against New Delhi Metallo-beta-lactamase (NDM-1)-producing Klebsiella pneumoniae, with proposed mechanisms including enzyme inhibition via sulfonamide interactions mimicking bacterial folate synthesis substrates .
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S2/c1-18-7-6-10-8-11(2-3-12(10)18)13(19)9-17-23(20,21)15-5-4-14(16)22-15/h2-8,13,17,19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPWALUZTVZWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates its effectiveness against various bacterial strains, including multidrug-resistant pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide against common Gram-positive and Gram-negative bacteria. The results demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could be a promising candidate for treating infections caused by resistant strains, particularly in hospital settings where such pathogens are prevalent.
Anticancer Properties
The indole derivatives, including this compound, have shown potential as anticancer agents due to their ability to inhibit cancer cell proliferation.
Case Study: Cytotoxic Effects
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 15 |
These results indicate that the compound has significant antiproliferative activity, particularly against breast and cervical cancer cells, suggesting its potential role in chemotherapeutic applications.
Synthetic Utility
The synthesis of this compound involves several key steps:
- Bromination : Introduction of the bromo group onto the thiophene ring.
- Indole Formation : Using Fischer indole synthesis techniques to create the indole moiety.
- Coupling Reaction : Employing coupling reagents to form the final sulfonamide structure.
The ability to synthesize this compound efficiently opens avenues for further modifications and the development of related derivatives with enhanced biological activities.
Mechanism of Action
The mechanism by which 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound vary in substituents on the thiophene ring, sulfonamide nitrogen, or indole moiety, leading to distinct physicochemical and biological profiles. Key comparisons are summarized below:
Substituent Variations on the Sulfonamide Nitrogen
| Compound Name | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide | Bromothiophene, indole-5-yl, hydroxyethyl | Reference compound | Antibacterial (NDM-1 K. pneumoniae), MIC ≤ 4 µg/mL |
| 5-bromo-N-(2-(tetrahydrofuran-2-yl)ethyl)thiophene-2-sulfonamide | Tetrahydrofuran-2-yl ethyl group | Lacks indole and hydroxy groups; increased lipophilicity | Broader-spectrum antibacterial activity (Gram-positive and Gram-negative) |
| 5-bromo-N,N-dimethylthiophene-2-sulfonamide | Dimethylamino group | Reduced hydrogen-bonding capacity | Lower antibacterial efficacy but enhanced solubility |
Halogen and Heterocyclic Modifications
| Compound Name | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| 5-chloro-N-(alkyl)thiophene-2-sulfonamide | Chlorine substitution, alkyl chain | Smaller halogen (Cl vs. Br) alters steric/electronic effects | Moderate activity against K. pneumoniae (MIC 8–16 µg/mL) |
| N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide | Benzothiazole, morpholinoethyl | Carboxamide vs. sulfonamide; different target specificity | Anticancer potential via kinase inhibition |
| 5-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | Thiazole ring | Carboxamide linker; no sulfonamide | Antimicrobial (MIC 2–4 µg/mL for S. aureus) |
Indole and Aromatic Ring Derivatives
| Compound Name | Structural Features | Key Differences | Biological Activity |
|---|---|---|---|
| 5-bromo-N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide | Chloro-methoxyphenyl group | Aromatic vs. indole substituent | Enhanced activity against E. coli (MIC 2 µg/mL) |
| N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide | Indol-3-yl, chloromethoxybenzene | Indole position (3 vs. 5) alters binding geometry | Antifungal activity (IC₅₀ 1.5 µM for C. albicans) |
Key Research Findings and Uniqueness
Structural Uniqueness : The indole-5-yl and hydroxyethyl groups confer dual hydrogen-bonding and π-π stacking interactions, enhancing target binding specificity compared to analogs with tetrahydrofuran or alkyl chains .
Bioactivity : Superior antibacterial activity against NDM-1 K. pneumoniae (MIC ≤ 4 µg/mL) versus chlorine-substituted analogs (MIC 8–16 µg/mL), attributed to bromine’s electronegativity and steric effects .
Pharmacokinetics : The hydroxyethyl group improves water solubility relative to N,N-dimethyl derivatives, balancing bioavailability and membrane permeability .
Biological Activity
5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide is a synthetic compound that integrates indole and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. Understanding its biological activity involves examining its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Indole Moiety : Known for its ability to bind to multiple receptors, which may influence neurotransmitter systems and cellular signaling pathways.
- Thiophene Sulfonamide Group : This part of the molecule is thought to interact with enzymes or proteins, potentially modulating their activity and affecting metabolic pathways.
Research indicates that similar compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization, suggesting that this compound may exhibit comparable effects .
Antimicrobial Properties
The compound has been investigated for its antimicrobial potential. In vitro studies have demonstrated significant activity against various pathogens. For instance, derivatives of thiophene-based compounds often exhibit minimum inhibitory concentration (MIC) values that indicate strong bactericidal effects.
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 5-bromo-N-(...) | 0.22 | Staphylococcus aureus |
| 5-bromo-N-(...) | 0.25 | Staphylococcus epidermidis |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have also been explored. Studies show that it may reduce cell proliferation and increase apoptosis in cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | <10 | Induction of apoptosis |
| U251 (glioblastoma) | <30 | Cell cycle arrest |
The observed effects are likely due to the compound's ability to interfere with critical cellular processes involved in tumor growth .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated a series of thiophene derivatives, including 5-bromo-N-(...) for their antimicrobial efficacy. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for these compounds in treating infections caused by resistant strains .
- Cytotoxicity Assays : Research involving cytotoxicity assays on multiple cancer cell lines revealed that this compound exhibits selective toxicity towards tumor cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .
- Structure-Activity Relationships : The SAR studies indicate that modifications in the indole or thiophene rings can significantly alter the biological activity of the compound. For instance, introducing electron-donating or electron-withdrawing groups can enhance or diminish its potency against specific targets .
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of bromine (δ ~7.2–7.5 ppm for thiophene protons) and indole integration (δ ~6.5–7.8 ppm) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at ~453–455 Da) .
Advanced: How can crystallography resolve structural ambiguities in sulfonamide derivatives?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of:
- Sulfonamide conformation : Planar geometry due to resonance stabilization.
- Hydrogen bonding : Interactions between sulfonamide NH and hydroxyl/indole groups stabilize the crystal lattice .
Example : In N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, SCXRD revealed a dihedral angle of 75.2° between the benzene and sulfonamide planes, critical for activity .
Basic: What in vitro assays are suitable for evaluating biological activity?
Q. Methodological Answer :
- Anticancer screening : Use U87MG glioma cell lines (IC₅₀ assays) to assess cytotoxicity via MTT or SRB protocols .
- Enzyme inhibition : Test sulfonamide binding to carbonic anhydrase or kinase targets using fluorescence polarization .
Advanced: How to address contradictory bioactivity data across cell lines?
Methodological Answer :
Contradictions often arise from:
- Cell-specific metabolism : Compare metabolic stability in HepG2 (liver) vs. U87MG (glioma) cells using LC-MS metabolite profiling .
- Membrane permeability : Quantify cellular uptake via LC-MS/MS and correlate with logP values (e.g., logP ~2.5 for this compound suggests moderate permeability) .
Mitigation : Normalize data using internal controls (e.g., cisplatin) and replicate across ≥3 independent experiments.
Basic: What computational methods predict the compound’s physicochemical properties?
Q. Methodological Answer :
- Lipinski’s Rule of Five : Use SwissADME to predict oral bioavailability (MW <500, logP <5, H-bond donors <5).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate dipole moments and electrostatic potential maps for binding site analysis .
Advanced: How to design SAR studies for sulfonamide derivatives?
Q. Methodological Answer :
- Core modifications : Replace thiophene with furan or pyridine to assess electronic effects on activity .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the indole 5-position to enhance binding affinity .
- Statistical analysis : Use ANOVA to compare IC₅₀ values across derivatives and identify significant structural contributors.
Basic: What are the stability and storage requirements for this compound?
Q. Methodological Answer :
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in amber vials under inert gas (N₂/Ar).
- Degradation markers : Monitor via HPLC for sulfonic acid byproducts (retention time ~2–3 min) .
Advanced: How to evaluate environmental impact during disposal?
Q. Methodological Answer :
- Biodegradation assays : Use OECD 301F (manometric respirometry) to test microbial degradation in wastewater .
- Ecotoxicology : Assess Daphnia magna LC₅₀ values (e.g., EC₅₀ <1 mg/L indicates high toxicity, requiring neutralization before disposal) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
